molecular formula C11H15NO3 B2661469 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine CAS No. 924861-79-0

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

Cat. No.: B2661469
CAS No.: 924861-79-0
M. Wt: 209.245
InChI Key: ZCMSWUHDHLIQNQ-UHFFFAOYSA-N
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Description

1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is a heterocyclic compound with the molecular formula C11H15NO3 It features a benzodioxepin ring system, which is a fused bicyclic structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine typically involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methoxy-substituted benzaldehyde derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the methanamine linkage. Common reagents used in this synthesis include methanol, hydrochloric acid, and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.

    8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin: A structurally similar compound with different functional groups.

Uniqueness

1-(8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine is unique due to its specific methanamine linkage and methoxy substitution, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMSWUHDHLIQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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